molecular formula C14H22O B1237605 cis-(+)-alpha-Irone CAS No. 35124-13-1

cis-(+)-alpha-Irone

Cat. No. B1237605
CAS RN: 35124-13-1
M. Wt: 206.32 g/mol
InChI Key: JZQOJFLIJNRDHK-UZPJXDOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-(+)-alpha-Irone is a natural product found in Iris sanguinea and Iris sibirica with data available.

Scientific Research Applications

Enzymatic Synthesis and Olfactory Evaluation

Enzymatic methods have been developed for synthesizing stereoisomers of cis and trans-γ-irones, including cis-(+)-alpha-Irone, from commercial Irone Alpha®. These methods facilitate the efficient resolution of racemic trans-γ-irone, yielding enantiomers with high chemical purity and enantiomeric excess (ee). Olfactory evaluations of these isomers, particularly (+)-cis-α-irone, reveal distinct and notable organoleptic properties, marking their significance in fragrance and flavor industries (Brenna et al., 2001); (Brenna et al., 1999).

Analytical Applications and Organoleptic Properties

cis-(+)-alpha-Irone and its isomers have been resolved using chiral capillary gas chromatography. The separated enantiomers were analyzed olfactorily through GC-sniffing techniques, indicating that (+)-cis-α-irone has particularly interesting organoleptic properties. This analytical method has practical applications in differentiating natural and non-natural qualities of industrially-produced Orris oils (Galfré et al., 1993).

Stereochemistry and Chemical Correlation

The stereochemical configuration of various irone isomers, including (+)-cis-α-irone, has been established through chemical correlations. These studies contribute to the understanding of the molecular structure and properties of irones, which are crucial for their application in various industries, particularly in fragrance synthesis (Rautenstrauch & Ohloff, 1971).

properties

CAS RN

35124-13-1

Product Name

cis-(+)-alpha-Irone

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-4-[(1S,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13+/m1/s1

InChI Key

JZQOJFLIJNRDHK-UZPJXDOOSA-N

Isomeric SMILES

C[C@@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C

SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Canonical SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

density

0.932-0.939

Other CAS RN

79-69-6
1335-94-0

physical_description

colourless to pale yellow liquid

Pictograms

Environmental Hazard

solubility

1 ml in 4 ml 70% alcohol (in ethanol)

synonyms

alpha-irone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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